2-Furoylacetonitrile

Description

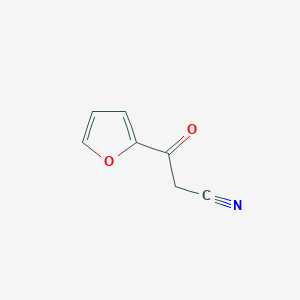

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNSHBXVTAHWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185759 | |

| Record name | 2-Furoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31909-58-7 | |

| Record name | 2-Furoylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031909587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Furoylacetonitrile chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental data for 2-Furoylacetonitrile (CAS No: 31909-58-7).[1][2][3] This furan derivative is a key intermediate in the synthesis of various heterocyclic compounds, notably those investigated for their therapeutic potential against Chagas disease.[4] This document consolidates essential data on its physicochemical properties, spectroscopic profile, and synthetic methodologies, presented in a clear and accessible format to support ongoing research and development efforts.

Chemical Properties and Structure

This compound, with the IUPAC name 3-(furan-2-yl)-3-oxopropanenitrile, is a solid, beige to light brown powder.[2] It is characterized by the presence of a furan ring, a ketone, and a nitrile functional group.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₂ | [1][2][3] |

| Molecular Weight | 135.12 g/mol | [1][2][3] |

| Melting Point | 81-85 °C | [2] |

| Boiling Point | ~248.79 °C (estimated) | |

| Density | ~1.3124 g/cm³ (estimated) | |

| Solubility | Soluble in acetone and ether. Decomposes in water. | [5] |

Structural Information

The structural identifiers for this compound are provided in the table below.

| Identifier | Value | Source |

| CAS Number | 31909-58-7 | [1][2][3] |

| IUPAC Name | 3-(furan-2-yl)-3-oxopropanenitrile | [1] |

| SMILES | O=C(CC#N)C1=CC=CO1 | [2][3] |

| InChI | 1S/C7H5NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2 | [2] |

| InChIKey | RZNSHBXVTAHWPP-UHFFFAOYSA-N | [2] |

Spectroscopic Data

The spectroscopic profile of this compound is crucial for its identification and characterization. Below are the key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound were not available in the searched literature. However, the expected chemical shifts can be predicted based on the structure and data from similar furan-containing compounds.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic peaks corresponding to its functional groups. The data presented here is from an ATR-IR spectrum.[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 | C-H stretch (aromatic furan) |

| ~2250 | C≡N stretch (nitrile) |

| ~1680 | C=O stretch (ketone) |

| ~1500, ~1450 | C=C stretch (aromatic furan) |

Mass Spectrometry

Mass spectrometry data is available for this compound, providing information about its molecular weight and fragmentation pattern.[1]

| m/z | Interpretation |

| 135 | Molecular ion [M]⁺ |

| 95 | [M - C₂H₂O]⁺ (Loss of ketene) |

| 39 | Further fragmentation |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an appropriate furan derivative with a source of the acetonitrile group. While a specific detailed protocol for this compound was not found, a general procedure for the synthesis of similar compounds is described below.

General Procedure for the Synthesis of Furan Derivatives:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

-

Reagent Addition: The furan substrate is dissolved in a suitable anhydrous solvent (e.g., THF, diethyl ether) and cooled in an ice bath.

-

Reaction: The acylating or alkylating agent is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time.

-

Work-up: The reaction is quenched with a saturated aqueous solution (e.g., NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[8]

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).[6] Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy (ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1]

Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization and Analysis: The sample is ionized by electron impact (typically at 70 eV), and the resulting fragments are analyzed by the mass detector.[1]

Biological Activity and Potential Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, it is a precursor for the synthesis of compounds with demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4] The mechanism of action for these derivatives is an area of active research.

One proposed mechanism for related nitro- and furan-containing compounds against T. cruzi involves the inhibition of mitochondrial dehydrogenases.[9] This disruption of the parasite's mitochondrial function can lead to a decrease in energy production and ultimately cell death. Another potential mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the parasite.

Since a specific signaling pathway for this compound is not documented, a logical workflow for the investigation of its derivatives as potential enzyme inhibitors is presented below.

Caption: A logical workflow for the development of this compound derivatives as potential anti-trypanosomal agents.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[2]

References

- 1. This compound | C7H5NO2 | CID 141671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 31909-58-7 [sigmaaldrich.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound | 31909-58-7 [chemicalbook.com]

- 5. 2-Furoyl chloride CAS#: 527-69-5 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 2-Furoic acid(88-14-2) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Furoxan-, alkylnitrate-derivatives and related compounds as anti-trypanosomatid agents: mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Furoylacetonitrile (CAS 31909-58-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furoylacetonitrile, with CAS number 31909-58-7, is a versatile building block in organic synthesis, primarily recognized for its role as a key intermediate in the preparation of various heterocyclic compounds. Its unique chemical structure, featuring a furan ring, a ketone, and a nitrile group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules, particularly pyrazole and pyrimidine derivatives with potential therapeutic applications, such as anti-trypanosomal agents for the treatment of Chagas disease.

Chemical and Physical Properties

This compound is a solid at room temperature, with properties that make it a useful reagent in various chemical reactions. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 31909-58-7 | |

| Molecular Formula | C₇H₅NO₂ | [1][2][3] |

| Molecular Weight | 135.12 g/mol | [1][2][3] |

| Melting Point | 81-85 °C | [4][5] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Purity | ≥ 97% | [3][5] |

| Synonyms | 3-(2-furyl)-3-oxopropanenitrile, β-oxo-2-Furanpropanenitrile | [1][4] |

| InChI Key | RZNSHBXVTAHWPP-UHFFFAOYSA-N | [3][5] |

| SMILES | O=C(CC#N)c1ccco1 | [3][5] |

Synthesis of this compound

A reliable method for the synthesis of this compound involves the condensation of ethyl 2-furoate with acetonitrile using a strong base such as sodium hydride.

Experimental Protocol: Synthesis from Ethyl 2-furoate and Acetonitrile

Materials:

-

Ethyl 2-furoate

-

Acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Toluene

-

Methanol

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a reaction vessel, combine 63.05 grams (0.5 moles) of ethyl 2-furoate and 41 grams (1 mole) of acetonitrile in 500 ml of toluene.

-

Carefully add 30.0 grams (0.75 moles) of a 60% sodium hydride dispersion in mineral oil to the mixture.

-

Add 1 ml of methanol to initiate the reaction.

-

Heat the reaction mixture to 90°C and maintain this temperature for 3 hours.

-

After the reaction is complete, distill off the toluene.

-

To the residue, add 500 ml of water and stir to dissolve the product.

-

Acidify the aqueous solution with hydrochloric acid to a pH of 1.5.

-

The product will precipitate out of the solution. Collect the solid by suction filtration.

-

Recrystallize the crude product from methanol to obtain pure this compound.

Expected Yield: 51.3 grams (76% of theoretical yield).[6]

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Applications in the Synthesis of Bioactive Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrazoles and pyrimidines, which are known to exhibit a wide range of biological activities.

Synthesis of 3-(Furan-2-yl)-1H-pyrazol-5-amine

The reaction of β-ketonitriles with hydrazine is a well-established method for the synthesis of 5-aminopyrazoles.[7]

Diagram 2: Synthesis of a Pyrazole Derivative

Caption: General scheme for pyrazole synthesis from this compound.

Synthesis of 4-Amino-6-(furan-2-yl)pyrimidine-2-ol

The condensation of β-ketonitriles with guanidine is a common route to synthesize 2-aminopyrimidine derivatives.

Caption: Workflow for developing trypanocidal agents from this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The straightforward and high-yielding synthetic protocol makes it an accessible starting material for research and development. Its utility in the construction of diverse heterocyclic scaffolds, particularly pyrazoles and pyrimidines, highlights its importance in medicinal chemistry and drug discovery, with promising applications in the development of new therapeutics for diseases such as Chagas disease. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel compounds with significant biological activities.

References

- 1. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 2. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

An In-depth Technical Guide to the Physical Properties of 2-Furoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectral properties of 2-Furoylacetonitrile (CAS No: 31909-58-7). The information herein is compiled from various scientific sources to support research, development, and quality control activities involving this compound.

Chemical Identity

This compound, also known as 3-(furan-2-yl)-3-oxopropanenitrile, is a solid organic compound.[1][2][3] Its fundamental identifiers and chemical structure are summarized below.

| Identifier | Value |

| IUPAC Name | 3-(furan-2-yl)-3-oxopropanenitrile[3] |

| CAS Number | 31909-58-7 |

| Molecular Formula | C₇H₅NO₂ |

| Molecular Weight | 135.12 g/mol |

| SMILES | O=C(CC#N)C1=CC=CO1 |

| InChI Key | RZNSHBXVTAHWPP-UHFFFAOYSA-N |

Physical Properties

The key physical properties of this compound are presented in the following table. It is important to note that while the melting point has been experimentally determined, the boiling point and density are currently based on estimations, as precise experimental data is not widely available in published literature.

| Property | Value | Source(s) |

| Physical Form | Solid, Powder[4] | [4] |

| Color | Beige to light brown[4] | [4] |

| Melting Point | 81-85 °C[5] | [5] |

| Boiling Point | 248.79°C (rough estimate)[4] | [4] |

| Density | 1.3124 g/cm³ (rough estimate)[4] | [4] |

| Solubility | Information on specific solubility values in various solvents is not extensively documented. However, based on its chemical structure (containing polar functional groups like a ketone and a nitrile, as well as a furan ring), it is anticipated to be soluble in polar organic solvents. |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While comprehensive spectral data with peak-by-peak analysis is not fully available in the public domain, the following table summarizes the available information.

| Spectroscopic Technique | Available Data / Expected Characteristics | Source(s) |

| ¹H NMR | Spectra are available, but detailed chemical shift assignments are not provided in the search results. | |

| ¹³C NMR | PubChem indicates the availability of ¹³C NMR spectra.[3] Based on its structure, characteristic peaks for the furan ring, the carbonyl group, the methylene group, and the nitrile group are expected. | [3] |

| Infrared (IR) Spectroscopy | ATR-IR spectra have been recorded.[3] Key expected absorption peaks include C=O stretching (ketone), C≡N stretching (nitrile), C-H stretching (furan ring), and C-O stretching (furan ring). | [3] |

| Mass Spectrometry (MS) | GC-MS data is available, with major peaks observed at m/z 95 and 135.[3] The peak at m/z 135 corresponds to the molecular ion [M]⁺. | [3] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical and spectral properties of this compound.

Determination of Physical Properties

A general workflow for the experimental determination of the physical properties of a solid organic compound like this compound is outlined below.

The melting point of a solid organic compound is a critical indicator of its purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the solid first begins to melt and the temperature at which the last of the solid melts are recorded as the melting point range.

For solids with a high boiling point, specialized techniques are required.

Methodology:

-

A small amount of the substance is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.

-

The test tube is attached to a thermometer and heated in a suitable high-temperature bath (e.g., silicone oil).

-

As the temperature rises, air escapes from the capillary tube. The boiling point is the temperature at which the liquid begins to enter the capillary tube upon cooling.

The density of a solid can be determined by the displacement method.

Methodology:

-

A known mass of this compound is weighed accurately.

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.

-

The density is calculated by dividing the mass of the solid by the volume of the displaced liquid.

The solubility of a compound in various solvents provides insights into its polarity and potential applications.

Methodology:

-

A small, measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

-

A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, DMSO) is added to each test tube.

-

The mixtures are agitated at a constant temperature.

-

Solubility is observed and can be quantified by determining the mass of the solute that dissolves in a given volume of the solvent.

Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Sample Preparation:

-

Approximately 5-25 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[1]

-

The solution is then transferred to a clean NMR tube.[1]

-

If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.

Sample Preparation (ATR method):

-

A small amount of the solid this compound is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[6]

-

Pressure is applied to ensure good contact between the sample and the crystal.[6]

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, acetonitrile). A typical starting concentration is around 1 mg/mL, which is then further diluted.[7]

-

The solution must be free of any particulate matter; filtration may be necessary.[7]

-

The final solution is placed in a mass spectrometry vial.[7]

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. This compound | C7H5NO2 | CID 141671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. This compound | 31909-58-7 [chemicalbook.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Spectroscopic Profile of 2-Furoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Furoylacetonitrile (CAS No. 31909-58-7), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the available ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Reference Data for a Similar Compound (2-Acetylfuran in CDCl₃ at 90 MHz): [1]

-

7.61-7.58 ppm (m, 1H): Proton on the carbon adjacent to the ring oxygen and the acetyl group.

-

7.21-7.17 ppm (m, 1H): Proton on the carbon adjacent to the acetyl group.

-

6.57-6.51 ppm (m, 1H): Proton on the carbon beta to the ring oxygen.

It is important to note that the chemical shifts for this compound will differ due to the influence of the acetonitrile group.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~185-195 |

| Furan C2 (C-C=O) | ~150-155 |

| Furan C5 (C-O) | ~145-150 |

| Furan C3 | ~115-120 |

| Furan C4 | ~110-115 |

| Methylene (-CH₂-) | ~30-40 |

| Nitrile (-C≡N) | ~115-120 |

| Note: The specific chemical shifts for this compound are available on SpectraBase and are predicted based on the structure. |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[3]

-

The solution height in the NMR tube should be approximately 4-5 cm.[3]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.[2]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[2]

-

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR spectrometer with the KBr pellet technique.[4] The key absorption peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch (furan ring)[5] |

| ~2260-2240 | Sharp, Medium | C≡N stretch (nitrile)[6] |

| ~1680-1660 | Strong | C=O stretch (ketone)[6][7] |

| ~1600-1450 | Medium-Weak | C=C stretch (furan ring)[5] |

| ~1300-1000 | Strong | C-O stretch (furan ring)[6] |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound into a fine powder.[8]

-

Add approximately 100-200 mg of the dry KBr to the mortar.[8]

-

Gently but thoroughly mix the sample and KBR by grinding until a homogeneous mixture is obtained.[9]

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[9]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.

Mass Spectral Data

The mass spectrum of this compound has been obtained using Gas Chromatography-Mass Spectrometry (GC-MS).[4] The key fragmentation data is presented below.

| m/z | Relative Intensity (%) | Possible Fragment Assignment |

| 135 | Moderate | [M]⁺ (Molecular Ion)[4] |

| 95 | High | [M - C₂H₂O]⁺ or [Furoyl cation]⁺[4] |

| 67 | Low | [C₄H₃O]⁺ |

| 39 | High | [C₃H₃]⁺[4] |

Experimental Protocol for GC-MS

A general procedure for the GC-MS analysis of a solid organic compound is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]

-

Filter the solution if any particulate matter is present.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.

-

The sample is vaporized and separated based on its components' boiling points and interactions with the GC column's stationary phase.[11]

-

The separated components elute from the column and enter the mass spectrometer.

-

In the ion source of the mass spectrometer, the molecules are ionized (e.g., by electron impact).

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. This compound | C7H5NO2 | CID 141671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. benchchem.com [benchchem.com]

- 8. shimadzu.com [shimadzu.com]

- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. Sample preparation GC-MS [scioninstruments.com]

An In-depth Technical Guide to the Synthesis of 2-Furoylacetonitrile from Ethyl 2-Furoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2-furoylacetonitrile, a valuable building block in medicinal chemistry, from ethyl 2-furoate.[1] The described methodology is based on a well-established Claisen condensation reaction, offering a reliable route to this key intermediate. This guide presents a detailed experimental protocol, quantitative data, and a visual representation of the reaction pathway to support research and development in organic synthesis and drug discovery.

Reaction Principle: The Claisen Condensation

The synthesis of this compound from ethyl 2-furoate and acetonitrile proceeds via a Claisen condensation.[2][3][4] This carbon-carbon bond-forming reaction occurs between an ester (ethyl 2-furoate) and a compound with an acidic alpha-proton (acetonitrile) in the presence of a strong base.[2][3] In this specific transformation, a strong base, such as sodium hydride, deprotonates acetonitrile to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 2-furoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the desired β-ketonitrile, this compound.[5]

Experimental Protocol

The following protocol is adapted from a documented synthetic procedure.[6]

Materials:

-

Ethyl 2-furoate (furan-2-carboxylic acid ethyl ester)

-

Sodium hydride (80% suspension in white oil)

-

Acetonitrile

-

Toluene

-

Methanol

-

Hydrochloric acid

-

Water

Equipment:

-

Reaction flask equipped with a mechanical stirrer, condenser, and dropping funnel

-

Heating mantle

-

Distillation apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

To a suitable reaction flask, add 500 ml of toluene, 63.05 grams (0.5 mole) of ethyl 2-furoate, and 41 grams (1 mole) of acetonitrile.[6]

-

Carefully add 30.0 grams (1 mole) of an 80% sodium hydride suspension in white oil to the reaction mixture.[6]

-

Add 1 ml of methanol to the mixture.[6]

-

Heat the reaction mixture to 90°C and maintain this temperature for 3 hours with stirring.[6]

-

After the reaction is complete, distill off the toluene.[6]

-

To the residue, add 500 ml of water and stir.[6]

-

Acidify the aqueous mixture with hydrochloric acid to a pH of 1.5.[6]

-

The product will precipitate out of the solution. Filter the solid product using suction filtration.[6]

-

Recrystallize the crude product from methanol to obtain pure this compound.[6]

Quantitative Data

The following table summarizes the quantitative data from the described synthesis.[6]

| Parameter | Value |

| Reactants | |

| Ethyl 2-furoate | 63.05 g (0.5 mole) |

| Sodium Hydride (80%) | 30.0 g (1 mole) |

| Acetonitrile | 41 g (1 mole) |

| Reaction Conditions | |

| Solvent | Toluene (500 ml) |

| Temperature | 90°C |

| Reaction Time | 3 hours |

| Product | |

| Yield of this compound | 51.3 g |

| Theoretical Yield | 67.56 g |

| Percentage Yield | 76% |

| Physical Properties | |

| Melting Point | 74-75°C |

Reaction Workflow

The logical flow of the synthesis process is depicted in the following diagram.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Chemical Reaction Pathway

The underlying chemical transformation is illustrated in the diagram below.

Caption: The chemical reaction scheme for the synthesis of this compound.

Conclusion

The synthesis of this compound from ethyl 2-furoate via Claisen condensation is a robust and efficient method, providing good yields of the target compound. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to reproduce and potentially optimize this important transformation. The straightforward nature of the reaction and the availability of the starting materials make this a practical approach for accessing this compound for further synthetic applications.

References

The Synthesis of 2-Furoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-Furoylacetonitrile, a valuable building block in the development of various pharmaceuticals. This compound, also known as β-oxo-2-furanpropanenitrile, is utilized in the synthesis of compounds with potential therapeutic activities, including those targeting Chagas disease.[1] This document details the core reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative data for researchers in the field.

Core Synthesis Mechanism: A Crossed Claisen Condensation

The primary route for synthesizing this compound is a crossed Claisen condensation.[2][3][4] This carbon-carbon bond-forming reaction involves the condensation of an ester with a nitrile in the presence of a strong base.[3][5] In this specific synthesis, an ester of 2-furoic acid, such as ethyl 2-furoate, serves as the acylating agent, and acetonitrile provides the nucleophilic component.

The reaction mechanism proceeds through the following key steps:[4][6]

-

Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide, abstracts an acidic α-hydrogen from acetonitrile. This deprotonation generates a resonance-stabilized carbanion (acetonitrile enolate), a potent nucleophile.[2][4]

-

Nucleophilic Acyl Substitution: The acetonitrile enolate attacks the electrophilic carbonyl carbon of the 2-furoyl ester. This addition forms a tetrahedral intermediate.

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, leading to the elimination of the alkoxide leaving group (e.g., ethoxide). This step regenerates the carbonyl group and forms the β-ketonitrile, this compound.

-

Deprotonation of the Product: The newly formed this compound has a methylene group flanked by two electron-withdrawing groups (the furoyl and cyano groups), making its protons significantly more acidic than those of acetonitrile. The alkoxide generated in the previous step then deprotonates the product, shifting the equilibrium to favor the formation of the product enolate.

-

Protonation: A final acidic workup is required to neutralize the enolate and yield the final this compound product.[2]

The overall reaction is driven to completion by the irreversible deprotonation of the β-ketonitrile product, which is more acidic than the starting acetonitrile.[2]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key transformations in the synthesis of this compound.

Caption: High-level workflow for the synthesis of this compound.

Caption: The core reaction mechanism for this compound synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Furan-2-carboxylic acid ethyl ester | 63.05 g (0.5 mole) | [7] |

| Acetonitrile | 41 g (1 mole) | [7] |

| Sodium Hydride (80% in oil) | 30.0 g (1 mole) | [7] |

| Toluene | 500 ml | [7] |

| Methanol | 1 ml | [7] |

| Reaction Conditions | ||

| Temperature | 90 °C | [7] |

| Reaction Time | 3 hours | [7] |

| Product Information | ||

| Yield | 51.3 g (76% of theory) | [7] |

| Melting Point | 74-75 °C | [7] |

| Alternate Melting Point | 81-85 °C | [1] |

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis of this compound.[7]

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Furan-2-carboxylic acid ethyl ester

-

Sodium hydride (80% suspension in white oil)

-

Acetonitrile

-

Toluene

-

Methanol

-

Hydrochloric acid

-

Water

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, combine 63.05 grams (0.5 mole) of furan-2-carboxylic acid ethyl ester, 30.0 grams (1 mole) of an 80% sodium hydride suspension in white oil, 41 grams (1 mole) of acetonitrile, and 500 ml of toluene.[7]

-

Initiation: Add 1 ml of methanol to the reaction mixture.[7]

-

Reaction: Heat the mixture to 90°C and maintain this temperature for 3 hours with stirring.[7]

-

Solvent Removal: After the reaction is complete, distill off the toluene.[7]

-

Workup: Stir the residue with 500 ml of water.[7]

-

Acidification: Acidify the aqueous mixture with hydrochloric acid to a pH of 1.5. A precipitate will form.[7]

-

Isolation: Filter the precipitated product using suction filtration.[7]

-

Purification: Recrystallize the crude product from methanol to obtain pure this compound.[7]

-

Final Product: The expected yield of this compound is approximately 51.3 grams (76% of the theoretical yield), with a melting point of 74°-75° C.[7]

Concluding Remarks

The synthesis of this compound via a crossed Claisen condensation is a robust and well-established method. The use of a strong base like sodium hydride effectively facilitates the reaction between ethyl 2-furoate and acetonitrile to produce the desired β-ketonitrile in good yield. The provided protocol offers a clear and reproducible method for researchers requiring this versatile intermediate for further synthetic applications in drug discovery and development.

References

- 1. This compound | 31909-58-7 [chemicalbook.com]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. pharmdguru.com [pharmdguru.com]

- 5. fiveable.me [fiveable.me]

- 6. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. prepchem.com [prepchem.com]

2-Furoylacetonitrile: A Versatile Precursor in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Furoylacetonitrile, a bifunctional molecule incorporating both a furan ring and a reactive β-ketonitrile moiety, has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it an ideal precursor for the synthesis of diverse heterocyclic scaffolds.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of this compound in the construction of key pharmaceutical intermediates, with a particular focus on pyrazole and pyridazine derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in leveraging this potent synthon for drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound, also known by its IUPAC name 3-(furan-2-yl)-3-oxopropanenitrile, is a solid at room temperature.[2][3] Its structure presents a 1,3-dicarbonyl-like functionality, making the central methylene group acidic and highly reactive toward various electrophiles and condensation reagents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 31909-58-7 | [3] |

| Molecular Formula | C₇H₅NO₂ | [3] |

| Molecular Weight | 135.12 g/mol | [2][3] |

| Melting Point | 81-85 °C | [2][4] |

| IUPAC Name | 3-(furan-2-yl)-3-oxopropanenitrile | [3] |

| Appearance | Solid | [2] |

Table 2: Spectroscopic Data of this compound (Note: Specific spectral data can vary based on solvent and instrumentation. The following are representative values.)

| Technique | Data |

| ¹H NMR | Expected signals include multiplets for the furan ring protons and a singlet for the α-methylene protons. |

| ¹³C NMR | Expected signals include those for the furan ring carbons, the nitrile carbon, the ketone carbonyl carbon, and the α-methylene carbon. |

| IR (cm⁻¹) | Expected characteristic peaks around 2250 (C≡N stretch), 1680 (C=O stretch, ketone), and peaks corresponding to the furan ring C-H and C-O stretches. |

| Mass Spec (MS) | Expected molecular ion peak (M+) at m/z = 135. |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is achieved via a Claisen condensation reaction. This method involves the reaction of an activated derivative of 2-furoic acid, such as ethyl 2-furoate, with acetonitrile in the presence of a strong base like sodium ethoxide or sodium hydride.

References

The Pivotal Role of 2-Furoylacetonitrile in the Agrochemical Development Pipeline: A Technical Guide

Introduction: In the relentless pursuit of novel and effective crop protection agents, the exploration of versatile chemical scaffolds is paramount. Among these, furan-containing compounds have garnered significant attention due to their diverse biological activities.[1][2][3] 2-Furoylacetonitrile, a key intermediate possessing both a furan ring and a reactive β-ketonitrile moiety, has emerged as a valuable building block in the synthesis of a new generation of agrochemicals.[4] This technical guide provides an in-depth analysis of the role of this compound in agrochemical development, detailing its synthesis, chemical properties, and its application in the creation of potent fungicides, herbicides, and insecticides.

Physicochemical Properties and Synthesis of this compound

This compound, also known as 3-(furan-2-yl)-3-oxopropanenitrile, is a solid at room temperature with a melting point ranging from 81 to 85 °C.[5][6] Its chemical structure, featuring a furan ring, a ketone, and a nitrile group, provides multiple reaction sites for further chemical elaboration.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₂ | [5][7] |

| Molecular Weight | 135.12 g/mol | [5][7] |

| CAS Number | 31909-58-7 | [5][7] |

| Melting Point | 81-85 °C | [5] |

| Appearance | Beige to light brown powder | [8] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the condensation of an ethyl 2-furoate with acetonitrile in the presence of a strong base like sodium hydride.[9]

Experimental Protocol: Synthesis of this compound [9]

-

Reactants:

-

Ethyl 2-furoate (0.5 mole)

-

Acetonitrile (1.0 mole)

-

Sodium hydride (1.0 mole)

-

Toluene (500 ml)

-

Methanol (1 ml, as a reaction initiator)

-

Hydrochloric acid

-

Water

-

-

Procedure:

-

A mixture of ethyl 2-furoate, acetonitrile, and methanol is prepared in toluene.

-

Sodium hydride is carefully added to the mixture.

-

The reaction mixture is heated to 90°C for 3 hours.

-

After the reaction is complete, the toluene is removed by distillation.

-

The residue is stirred with 500 ml of water and then acidified with hydrochloric acid to a pH of 1.5.

-

The precipitated product is filtered, collected by suction, and recrystallized from methanol.

-

-

Yield: This method can yield up to 76% of this compound.[9]

Figure 1: Synthesis pathway for this compound.

Role in Fungicide Development

The β-ketonitrile moiety of this compound is a versatile precursor for the synthesis of various heterocyclic compounds, particularly pyrazoles, which are a prominent class of fungicides. The reaction with hydrazine derivatives leads to the formation of a pyrazole ring, a key pharmacophore in many commercial fungicides.

Synthesis of Furan-Containing Pyrazole Carboxamides

While direct synthesis pathways from this compound to commercial fungicides are often proprietary, the literature provides strong evidence for its utility through the synthesis of structurally related, biologically active compounds. For instance, derivatives of 5-phenyl-2-furoic acid have been used to create potent pyrazole-based fungicides.[9] Although not starting directly from this compound, this highlights the fungicidal potential of the 2-furoyl scaffold.

A general synthetic approach involves the cyclocondensation of a β-ketoester (which can be derived from a β-ketonitrile) with a hydrazine to form a pyrazole ring, which is then further functionalized.

Experimental Protocol: General Synthesis of Pyrazole Carboxylates from β-Ketoesters

-

Reactants:

-

β-Ketoester

-

Hydrazine hydrate or substituted hydrazine

-

Ethanol or acetic acid (as solvent)

-

-

Procedure:

-

The β-ketoester is dissolved in a suitable solvent (e.g., ethanol).

-

Hydrazine hydrate is added to the solution.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

-

Figure 2: General pathway for pyrazole fungicide synthesis.

Fungicidal Activity of 2-Furoyl Derivatives

Research on 5-substituted-2-furoyl diacylhydrazide derivatives has demonstrated significant antifungal activity. Although these compounds were not synthesized directly from this compound, they share the core 2-furoyl structure, indicating the potential for developing potent fungicides from this building block.

| Compound ID | Target Fungi | Inhibition Rate (%) at 50 µg/mL |

| III-3-1 | Gibberella zeae | 75.4 |

| Fusarium oxysporum | 68.2 | |

| Botrytis cinerea | 72.1 | |

| III-3-3 | Gibberella zeae | 82.3 |

| Fusarium oxysporum | 75.6 | |

| Botrytis cinerea | 80.5 |

Data adapted from "Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain".

Role in Herbicide Development

The reactivity of this compound also lends itself to the synthesis of herbicidal compounds. Pyrimidine derivatives, in particular, are a well-established class of herbicides, and their synthesis can be achieved through the cyclocondensation of β-dicarbonyl compounds or their equivalents with amidines.

Synthesis of Furan-Containing Pyrimidines

A plausible synthetic route to herbicidal pyrimidines involves the reaction of this compound with an amidine. This reaction would lead to the formation of an aminopyrimidine ring attached to the furan moiety, a scaffold with potential herbicidal activity.

Experimental Protocol: General Synthesis of Pyrimidines from β-Ketonitriles

-

Reactants:

-

β-Ketonitrile (e.g., this compound)

-

Amidine hydrochloride

-

Sodium ethoxide or other strong base

-

Ethanol (as solvent)

-

-

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared.

-

The β-ketonitrile and amidine hydrochloride are added to the solution.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The product is purified by crystallization or chromatography.

-

Figure 3: General pathway for pyrimidine herbicide synthesis.

Role in Insecticide Development

The furan ring is a key structural component in some synthetic pyrethroid insecticides, where it can act as part of the alcohol moiety of the ester. While the direct synthesis of commercial pyrethroids from this compound is not a common route, its furan structure is of significant interest in the design of novel insecticidal molecules.

Insecticidal Activity of 2-Furoyl Derivatives

The aforementioned study on 5-substituted-2-furoyl diacylhydrazide derivatives also revealed insecticidal activity against several pests, further underscoring the potential of the 2-furoyl scaffold in insecticide development.

| Compound ID | Target Insect | Mortality Rate (%) at 200 mg/L |

| III-3-1 | Plutella xylostella | 45 |

| III-3-3 | Plutella xylostella | 55 |

| III-1-1 | Culex pipiens pallens | 40 |

Data adapted from "Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain".

Conclusion

This compound serves as a highly versatile and valuable building block in the design and synthesis of novel agrochemicals. Its unique chemical structure, combining a furan ring with a reactive β-ketonitrile group, provides a gateway to a wide array of heterocyclic compounds with demonstrated fungicidal, herbicidal, and insecticidal potential. While direct synthetic routes from this compound to commercial agrochemicals are not always publicly disclosed, the bioactivity of closely related 2-furoyl derivatives strongly supports its importance as a key intermediate in the agrochemical development pipeline. Further exploration of the reactivity of this compound is expected to yield a new generation of effective and sustainable crop protection solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Furoylacetonitrile: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide on the Potential Applications of 2-Furoylacetonitrile in Material Science Research

Abstract

This compound, a heterocyclic compound featuring furan, ketone, and nitrile functionalities, presents a compelling yet largely unexplored platform for the development of novel materials. While its direct applications in material science are not extensively documented, its chemical architecture suggests significant potential as a versatile precursor for polymers, a ligand in metal-organic frameworks (MOFs), and a core component in the synthesis of functional dyes. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and prospective applications in material science. Detailed hypothetical experimental protocols and characterization workflows are presented to facilitate future research in this promising area.

Introduction to this compound

This compound, also known as 3-(furan-2-yl)-3-oxopropanenitrile, is an organic compound with the molecular formula C7H5NO2.[1][2] Its structure incorporates a furan ring, a ketone group, and a nitrile group, providing multiple reactive sites for chemical modification and polymerization. The inherent properties of the furan ring, such as its aromaticity and ability to undergo reversible Diels-Alder reactions, make it an attractive component for developing responsive and self-healing materials.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing synthetic routes and predicting the behavior of materials derived from this compound.

| Property | Value | Reference |

| Molecular Formula | C7H5NO2 | [1] |

| Molecular Weight | 135.12 g/mol | [1][2] |

| Melting Point | 81-85 °C | [1] |

| Appearance | Beige to light brown powder/solid | [1] |

| CAS Number | 31909-58-7 | [1][2] |

| InChI Key | RZNSHBXVTAHWPP-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of an ethyl 2-furoate with acetonitrile in the presence of a strong base like sodium hydride.

Experimental Protocol

This protocol is adapted from a known synthetic method.[3]

Materials:

-

Ethyl 2-furoate (63.05 g, 0.5 mol)

-

Sodium hydride (80 wt% suspension in white oil, 30.0 g, 1 mol)

-

Acetonitrile (41 g, 1 mol)

-

Toluene (500 ml)

-

Methanol (1 ml)

-

Hydrochloric acid

-

Water

Procedure:

-

A mixture of ethyl 2-furoate and sodium hydride is prepared in toluene.

-

Acetonitrile and a catalytic amount of methanol are added to the reaction mixture.

-

The reaction is heated to 90°C for 3 hours.

-

After the reaction is complete, toluene is removed by distillation.

-

The residue is stirred with 500 ml of water and acidified with hydrochloric acid to a pH of 1.5.

-

The precipitated product is filtered and recrystallized from methanol.

-

The final product, this compound, is obtained with a yield of approximately 76%.[3]

Potential Applications in Material Science

The unique combination of functional groups in this compound opens up possibilities for its use in various areas of material science.

Polymer Synthesis

The nitrile and ketone groups of this compound can serve as reactive sites for polymerization. For instance, the nitrile group can be reduced to an amine, which can then be used in polycondensation reactions with diacids or diacyl chlorides to form polyamides. Alternatively, the ketone group can be a site for reactions like the Wittig reaction to introduce new functionalities or to create polymer chains. The furan ring itself can be used for creating cross-linked or self-healing polymers through Diels-Alder chemistry. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics.[4][5]

Metal-Organic Frameworks (MOFs)

This compound has the potential to act as a versatile ligand for the synthesis of Metal-Organic Frameworks (MOFs). The nitrile and ketone oxygen can act as coordination sites for metal ions, while the furan ring can be further functionalized to introduce additional coordinating groups, such as carboxylates. Zirconium-based MOFs are known for their high stability, and the introduction of furan-based ligands could lead to new MOFs with interesting properties for applications in gas storage, catalysis, and sensing.[6][7][8]

Functional Dyes

The conjugated system of the furan ring and the carbonyl group in this compound makes it a potential precursor for the synthesis of functional dyes. Through reactions that extend the conjugation, such as Knoevenagel condensation at the active methylene group, it is possible to synthesize molecules with tailored absorption and emission properties. These dyes could find applications in organic light-emitting diodes (OLEDs), sensors, and as photodynamic therapy agents.

Proposed Experimental Workflows

To explore the potential of this compound in material science, systematic experimental investigation is required. Below is a general workflow for the characterization of a hypothetical MOF synthesized using a this compound-derived ligand.

Conclusion

This compound is a promising but underutilized compound in material science. Its rich functionality and the presence of the versatile furan ring suggest that it could be a valuable building block for a new generation of advanced materials. Further research into the derivatization of this compound and its incorporation into polymers, MOFs, and functional dyes is warranted. The experimental protocols and characterization workflows provided in this guide aim to serve as a foundation for researchers to unlock the full potential of this intriguing molecule.

References

- 1. This compound | 31909-58-7 [chemicalbook.com]

- 2. This compound | C7H5NO2 | CID 141671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structure, and metalation of two new highly porous zirconium metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pages.uoregon.edu [pages.uoregon.edu]

- 8. Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Pyrazole Derivatives Using 2-Furoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This document provides a detailed protocol for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine, a valuable pyrazole derivative, utilizing 2-furoylacetonitrile and hydrazine hydrate as key starting materials. The synthesis proceeds via a well-established cyclocondensation reaction, a robust and efficient method for the formation of the pyrazole ring system.

The reaction of a β-ketonitrile, such as this compound, with hydrazine hydrate is a versatile method for the synthesis of 5-aminopyrazoles. The reaction mechanism involves an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring.

This protocol outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions for the successful synthesis and purification of 3-(furan-2-yl)-1H-pyrazol-5-amine.

Reaction Scheme

The overall reaction for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine is depicted below:

Caption: General reaction scheme for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine.

Experimental Protocols

Materials and Equipment:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filter funnel and filter paper

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Melting point apparatus

Safety Precautions:

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ethanol is flammable. Keep away from open flames and heat sources.

-

Perform all steps of the reaction in a well-ventilated fume hood.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol, 1.35 g) in absolute ethanol (30 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 12 mmol, 0.75 mL) dropwise at room temperature. The addition is mildly exothermic.

-

Reaction under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (this compound) indicates the completion of the reaction. Typically, the reaction is complete within 2-4 hours.

-

Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 3-(furan-2-yl)-1H-pyrazol-5-amine as a crystalline solid.

-

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine and analogous 5-aminopyrazoles. Yields and reaction times can vary depending on the specific substrate and reaction conditions.

| Starting Material | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | 75-85 (Typical) | General Procedure |

| 3-Oxo-3-(pyrrol-2-yl)propanenitrile | Hydrazine Hydrate | Ethanol | Reflux | 3 | 82 | [1] |

| 2-Pyridylacetonitrile Derivative | Hydrazine Hydrate | N/A (Microwave) | 120 (Microwave) | 0.03 | 75 | [2] |

| Benzoylacetonitrile Derivative | Hydrazine Hydrate | Ethanol | Reflux | 4 | Good | [1] |

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine.

Caption: Experimental workflow for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine from readily available starting materials. This compound can serve as a versatile building block for the development of novel pyrazole-based derivatives with potential therapeutic applications. The straightforward nature of the reaction, coupled with good yields, makes this procedure suitable for both academic research and industrial drug discovery settings. Adherence to the safety precautions outlined is crucial for the safe handling of the reagents involved.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions Using 2-Furoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] The resulting products are valuable intermediates in the synthesis of fine chemicals, polymers, and pharmaceuticals, including antimalarial and anticancer agents.[3][4]

2-Furoylacetonitrile, an active methylene compound featuring a furan moiety, is a promising substrate for Knoevenagel condensation. The furan ring is a key structural motif in many biologically active molecules and approved drugs. Its incorporation into novel chemical entities through the Knoevenagel reaction offers a pathway to new therapeutic agents. These application notes provide a comprehensive overview, generalized experimental protocols, and key data for the use of this compound in Knoevenagel condensation reactions.

Data Presentation: Reaction Parameters and Yields

While specific data for Knoevenagel condensations using this compound is not extensively available in the reviewed literature, the following table summarizes typical reaction conditions and yields for analogous reactions involving structurally similar furan aldehydes and active methylene compounds. This data provides a valuable reference for estimating the expected outcomes when using this compound.

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Furfural | Malononitrile | Imidazole/Diisopropylamine | Water | RT | 30 min | 50-100 | [5] |

| 5-Hydroxymethylfurfural | Ethyl Cyanoacetate | Biogenic Ca:Ba Carbonates | Solvent-free | 100 | 1 h | 87 | [6] |

| 5-Hydroxymethylfurfural | Malononitrile | Biogenic Ca:Ba Carbonates | Solvent-free | 100 | 1 h | 78 | [6] |

| 5-Hydroxymethylfurfural | 2-Cyanoacetamide | Biogenic Ca:Ba Carbonates | Solvent-free | 100 | 1 h | 71 | [6] |

| Aromatic Aldehydes | Malononitrile | SeO₂/ZrO₂ | Water | RT | 0.5 h | ~96 | [3] |

| Aromatic Aldehydes | Malononitrile | SeO₂/ZrO₂ | Solvent-free | RT | 0.75 h | ~96 | [3] |

| Aromatic Aldehydes | Ethyl Cyanoacetate | SeO₂/ZrO₂ | Water | RT | - | High | [3] |

| Benzaldehyde | Malononitrile | Gallium Chloride | Solvent-free | RT | minutes | High | [7] |

| Furfural | Acetylacetone | Sodium Alginate | - | - | - | 86.47 | [4] |

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation of this compound with an aromatic aldehyde. These protocols are based on established methodologies for similar reactions and should be optimized for specific substrates.

Protocol 1: Base-Catalyzed Condensation in Solution

This protocol describes a typical base-catalyzed Knoevenagel condensation in a solvent.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Piperidine or another suitable basic catalyst (e.g., triethylamine, sodium acetate)

-

Ethanol or other suitable solvent (e.g., water, acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

If the reaction is slow at room temperature, it can be gently heated to reflux.

-

Upon completion of the reaction, as indicated by TLC, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by vacuum filtration and wash it with cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Solvent-Free Condensation

This protocol outlines a solvent-free approach, which is often more environmentally friendly.

Materials:

-

This compound

-

Aromatic aldehyde

-

Solid catalyst (e.g., SeO₂/ZrO₂, biogenic carbonates)

-

Mortar and pestle or a round-bottom flask with a magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

In a mortar, grind together this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and the solid catalyst (e.g., 0.1 g per 2 mmol of aldehyde).

-

Alternatively, combine the reactants and catalyst in a round-bottom flask with a magnetic stir bar.

-

Stir the mixture at room temperature or heat to the desired temperature (e.g., 100 °C).

-

Monitor the reaction progress by TLC by periodically taking a small sample and dissolving it in a suitable solvent.

-

Once the reaction is complete, add a solvent (e.g., methanol or ethyl acetate) to the reaction mixture.

-

Separate the catalyst by filtration.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Visualizations

Knoevenagel Condensation Mechanism

The following diagram illustrates the general mechanism of a base-catalyzed Knoevenagel condensation.

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Workflow

The diagram below outlines a typical workflow for performing a Knoevenagel condensation reaction in the laboratory.

Caption: A typical experimental workflow for Knoevenagel condensation.

References

Application Notes and Protocols: Reaction of 2-Furoylacetonitrile with Hydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of pyrazole derivatives obtained from the reaction of 2-furoylacetonitrile with various hydrazine derivatives. The resulting 3-(furan-2-yl)-1H-pyrazol-5-amine scaffold and its analogues are of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

The reaction of this compound with hydrazine and its derivatives is a well-established method for the synthesis of 5-aminopyrazoles. This reaction proceeds through a cyclization-condensation mechanism, yielding a stable heterocyclic ring system. The furan moiety at the 3-position and the amino group at the 5-position of the pyrazole ring offer versatile points for further chemical modifications, making these compounds valuable building blocks in drug discovery programs. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Reaction Pathway and Mechanism

The reaction of this compound with a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine, proceeds via a nucleophilic addition of the hydrazine to the nitrile group, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Caption: General reaction scheme for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-(Furan-2-yl)-1H-pyrazol-5-amine

This protocol describes the synthesis of the parent 3-(furan-2-yl)-1H-pyrazol-5-amine using hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Water

-

Hydrochloric acid (for pH adjustment if necessary)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Protocol 2: Synthesis of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine

This protocol outlines the synthesis of the N-phenyl substituted derivative using phenylhydrazine.

Materials:

-

This compound

-

Phenylhydrazine

-

Glacial acetic acid (catalytic amount)

-

Ethanol or Methanol

Procedure:

-

Dissolve this compound (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol or methanol in a round-bottom flask fitted with a reflux condenser.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Physicochemical and Spectral Data of Synthesized Pyrazole Derivatives

| Compound ID | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1 | H | C₇H₇N₃O | 149.15 | 152-154 | 85 | 5.60 (s, 2H, NH₂), 5.95 (s, 1H, pyrazole-H), 6.50 (dd, 1H, furan-H), 6.80 (d, 1H, furan-H), 7.60 (d, 1H, furan-H), 11.8 (br s, 1H, NH) | 95.8, 106.2, 111.8, 142.5, 148.0, 155.0, 159.5 |

| 2 | Phenyl | C₁₃H₁₁N₃O | 225.25 | 138-140 | 78 | 5.85 (s, 2H, NH₂), 6.30 (s, 1H, pyrazole-H), 6.55 (dd, 1H, furan-H), 7.10-7.50 (m, 5H, Ar-H), 7.65 (d, 1H, furan-H), 7.75 (d, 1H, furan-H) | 96.5, 107.0, 112.1, 120.5, 125.8, 129.2, 139.8, 143.0, 147.5, 154.2, 158.0 |

| 3 | 4-Chlorophenyl | C₁₃H₁₀ClN₃O | 259.70 | 190-192 | 72 | 5.90 (s, 2H, NH₂), 6.35 (s, 1H, pyrazole-H), 6.60 (dd, 1H, furan-H), 7.40 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 7.70 (d, 1H, furan-H), 7.80 (d, 1H, furan-H) | 96.8, 107.3, 112.3, 121.8, 129.5, 133.0, 138.5, 143.2, 147.8, 154.5, 157.8 |

| 4 | Thiosemicarbazide | C₈H₈N₄OS | 208.24 | 175-177 | 65 | 4.72 (s, 2H, NH₂), 7.14 (t, 1H, furan-H), 7.55 (br s, 1H, NH), 7.76 (d, 1H, furan-H), 7.90 (d, 1H, furan-H), 8.54 (s, 1H, NH₂), 9.98 (s, 1H, NH₂) | Not Available |

Note: NMR data is representative and may vary based on the solvent and instrument used.

Biological Activities